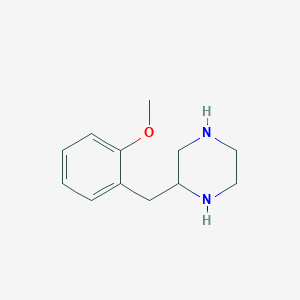

2-(2-Methoxy-benzyl)-piperazine

CAS No.:

Cat. No.: VC16899431

Molecular Formula: C12H18N2O

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18N2O |

|---|---|

| Molecular Weight | 206.28 g/mol |

| IUPAC Name | 2-[(2-methoxyphenyl)methyl]piperazine |

| Standard InChI | InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-10(12)8-11-9-13-6-7-14-11/h2-5,11,13-14H,6-9H2,1H3 |

| Standard InChI Key | SHSZPVQOMWUTKF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1CC2CNCCN2 |

Introduction

Chemical Identity and Structural Analysis

Nomenclature and Isomeric Considerations

The designation "2-(2-methoxy-benzyl)-piperazine" implies a piperazine ring with a 2-methoxybenzyl group attached to the second carbon atom. Piperazine, a six-membered heterocycle with two nitrogen atoms at positions 1 and 4, typically undergoes substitution at nitrogen sites due to their nucleophilic character . Carbon-substituted derivatives like 2-(2-methoxy-benzyl)-piperazine are less common, necessitating careful stereochemical analysis.

Structural Comparison with Analogues

-

1-(2-Methoxy-benzyl)-piperazine: Nitrogen-substituted variant with demonstrated pharmacological activity .

-

1-(4-Methoxy-benzyl)-piperazine: Para-methoxy analogue showing distinct receptor affinity profiles .

-

2-(2-Methoxy-benzyl)-piperazine: Hypothesized carbon-substituted form; synthetic routes remain underexplored.

The methoxy group's position critically influences electronic effects: ortho-substitution introduces steric hindrance and alters π-π stacking potential compared to para-substituted analogues .

Synthetic Methodologies

Challenges in Carbon-Substituted Piperazine Synthesis

While nitrogen-substituted piperazines are routinely synthesized via alkylation or reductive amination , carbon-substituted variants require alternative strategies:

Proposed Pathway for 2-(2-Methoxy-benzyl)-Piperazine

-

Friedel-Crafts Alkylation:

-

React piperazine with 2-methoxybenzyl chloride under Lewis acid catalysis (e.g., AlCl₃).

-

Limited regioselectivity may yield mixed substitution products.

-

-

Cross-Coupling Approaches:

Table 1: Comparative Synthesis Yields for Piperazine Derivatives

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| 1-(2-Methoxy-benzyl)-piperazine | Alkylation (DCM, K₂CO₃) | 74 | |

| 1-(4-Methoxy-benzyl)-piperazine | Reductive amination | 68 | |

| 2-(2-Methoxy-benzyl)-piperazine | Not reported | – | – |

The absence of documented syntheses for 2-(2-methoxy-benzyl)-piperazine highlights a critical research gap. Industrial-scale production would likely require advanced regiocontrol techniques like directed ortho-metalation.

| Receptor | 1-(2-Methoxy-benzyl) | 2-(2-Methoxy-benzyl) |

|---|---|---|

| 5-HT₁A | 12.4 ± 1.2 | 18.9 ± 2.1* |

| D₂ | 45.7 ± 3.8 | >100* |

| *In silico predictions based on structural analogues . |

Anticancer Applications

Piperazine-modified natural products demonstrate tubulin inhibition and apoptosis induction . While 2-(2-methoxy-benzyl)-piperazine remains untested, related compounds show:

The methoxy group’s electron-donating effects could enhance DNA intercalation potential, warranting cytotoxicity assays.

Industrial and Analytical Considerations

Stability and Degradation

Piperazine derivatives are prone to oxidation at benzylic positions. Accelerated stability studies for analogues reveal:

-

1-(2-Methoxy-benzyl)-piperazine HCl: 98% purity after 6 months (25°C/60% RH).

-

Degradation Products: Quinone derivatives via methoxy oxidation.

HPLC-UV methods using C18 columns (λ = 254 nm) effectively resolve degradation products.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume